molecular formula C17H15F2N3O3S B2562937 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797951-34-8

2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2562937
CAS No.: 1797951-34-8
M. Wt: 379.38
InChI Key: SACOLJCCCSJTRW-UHFFFAOYSA-N
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Description

2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a piperidine ring, a nicotinonitrile moiety, and a difluorophenyl sulfonyl group. These structural features contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Nicotinonitrile: The final step is the coupling of the sulfonylated piperidine with nicotinonitrile, typically facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
  • 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzonitrile
  • 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridinonitrile

Uniqueness

Compared to similar compounds, 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl sulfonyl group, in particular, may enhance its stability and reactivity compared to analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3S/c18-14-4-1-5-15(19)16(14)26(23,24)22-9-6-13(7-10-22)25-17-12(11-20)3-2-8-21-17/h1-5,8,13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACOLJCCCSJTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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